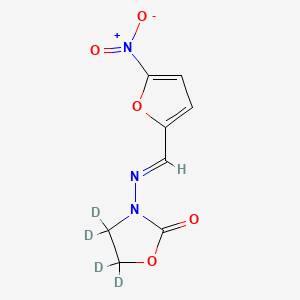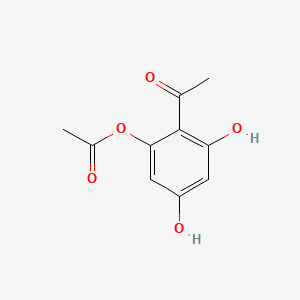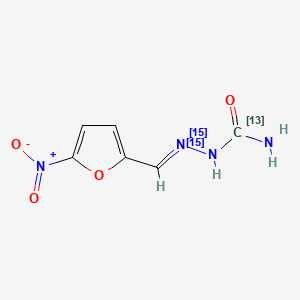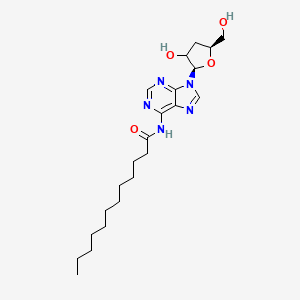
Morpholine-13C4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine-13C4 is a stable isotopic labeled compound of morpholine, a heterocyclic organic compound with the chemical formula C4H9NO. This compound is widely used in various fields, including medical, environmental, and industrial research. This compound is particularly notable for its potential as an anticancer agent, as it works by inhibiting kinases, which are enzymes that play a crucial role in the regulation of cell growth and division .
Applications De Recherche Scientifique
Morpholine-13C4 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Medicine: Potential anticancer agent by inhibiting kinases and inducing apoptosis in cancer cells.
Industry: Used in the production of fungicides and bactericides.
Mécanisme D'action
Target of Action
Morpholine-13C4, a derivative of morpholine, has been found to have antibacterial properties . The primary targets of this compound are bacterial cells, particularly Staphylococcus aureus . Morpholine has been widely employed to enhance the potency of numerous bioactive molecules .
Mode of Action
The mode of action of this compound involves interaction with its bacterial targets, leading to changes in the bacterial cells. This compound can destroy the bacterial membrane and induce reactive oxygen species (ROS) production in bacteria . This leads to bacterial cell death, thereby exhibiting its antibacterial properties .
Biochemical Pathways
This compound affects the biochemical pathways in bacterial cells. The first step of the degradative pathway is cleavage of the C—N bond; this leads to the formation of an intermediary amino acid, which is followed by deamination and oxidation of this amino acid into a diacid . This disruption of normal biochemical pathways in the bacterial cells leads to their death .
Pharmacokinetics
It is known that morpholine derivatives can be used in various applications, including as corrosion inhibitors in automotive coolants and boiler water treatment
Result of Action
The result of this compound’s action is the death of bacterial cells. Furthermore, this compound very efficiently removes biofilms produced by bacteria, inhibits the secretion of bacterial exotoxins, and enhances the activity of many existing antibiotics .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the presence of other chemicals or changes in pH can affect the stability and efficacy of this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholine-13C4 can be synthesized from 1,2-amino alcohols and their derivatives. A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Another method includes the intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization .
Industrial Production Methods
Industrially, morpholine is often produced by the dehydration of diethanolamine with concentrated sulfuric acid . Alternatively, it can be synthesized from bis(2-chloroethyl)ether in a reaction with ammonia, which also produces ammonium chloride as a byproduct .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine-13C4 undergoes several types of chemical reactions typical for secondary amines, including:
Oxidation: Morpholine can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: N-oxides of morpholine.
Reduction: Secondary amines.
Substitution: Alkylated or acylated morpholine derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: Another heterocyclic amine, but more nucleophilic due to the absence of an ether oxygen.
Tetrahydrofuran: Similar in structure but lacks the nitrogen atom.
Diethanolamine: Used as a precursor in the industrial production of morpholine.
Uniqueness
Morpholine-13C4 is unique due to its isotopic labeling, which makes it an ideal candidate for studying protein phosphorylation and other cellular processes involved in cancer development . Its ability to inhibit kinases and induce apoptosis in cancer cells sets it apart from other similar compounds.
Propriétés
IUPAC Name |
(2,3,5,6-13C4)1,4-oxazinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-6-4-2-5-1/h5H,1-4H2/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAVUWVOSKDBBP-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13CH2]O[13CH2][13CH2]N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678649 |
Source


|
| Record name | (~13~C_4_)Morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.091 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217024-56-0 |
Source


|
| Record name | (~13~C_4_)Morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-4-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide](/img/structure/B565182.png)




![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B565189.png)

